2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked via a methylene bridge to a 5-phenyl-1,2-oxazole moiety. The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs.
Properties
IUPAC Name |
2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-8-9-16(18(11-15)24-2)19(22)20-12-14-10-17(25-21-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLQDLRNNZEADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield a more saturated heterocyclic system.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,4-dicarboxybenzamide derivatives, while reduction of the oxazole ring can produce a dihydrooxazole derivative.
Scientific Research Applications
2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxazole ring and benzamide core may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3,4-Dimethoxy-N-(5-Methyl-1,2-oxazol-3-yl)benzamide
- Structural Differences : The methoxy groups are at positions 3 and 4 on the benzamide instead of 2 and 3. The oxazole substituent is a 5-methyl group rather than 5-phenyl.
- The 5-methyl oxazole lacks the hydrophobic phenyl group, which may decrease membrane permeability but increase metabolic stability .
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- Structural Differences : A sulfamoyl (-SO₂-NH-) group bridges the phenyl and oxazole rings instead of a methylene (-CH₂-) group.
- Functional Implications :
Variations in the Oxazole Substituents
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structural Differences : The oxazole is 5-methyl, and the benzamide is replaced by a sulfonamide linked to a dihydroxybenzylidene Schiff base.
- Functional Implications: The Schiff base enables metal chelation, useful in catalysis or metalloenzyme inhibition. The dihydroxy groups provide strong hydrogen-bond donors, increasing affinity for hydrophilic binding pockets .
3-(5-Methyl-1,2-oxazol-3-yl)-1-[(4-Propan-2-ylphenyl)thiophen-2-ylmethyl]urea
- Structural Differences : A urea (-NH-CO-NH-) linker replaces the benzamide, and a thiophene ring is incorporated.
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | LogP* | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 382.4 | 3.2 | 1 (NH) | 5 (O, N) | 2,4-Dimethoxy, 5-phenyloxazole |
| 3,4-Dimethoxy-N-(5-methyloxazol-3-yl)benzamide | 318.3 | 2.1 | 1 (NH) | 5 (O, N) | 3,4-Dimethoxy, 5-methyloxazole |
| N-{4-[(5-Methyloxazol-3-yl)sulfamoyl]phenyl}benzamide | 385.4 | 1.8 | 2 (NH) | 6 (O, N, S) | Sulfamoyl, 5-methyloxazole |
| 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyloxazol-3-yl)benzenesulfonamide | 415.4 | 0.9 | 4 (NH, OH) | 8 (O, N, S) | Schiff base, sulfonamide |
*Predicted using fragment-based methods.
Crystallographic and Computational Analyses
- X-ray Studies: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyloxazol-3-yl)benzenesulfonamide () were resolved using SHELX and WinGX , revealing planar oxazole rings and intramolecular hydrogen bonds (e.g., N–H···O).
- Hydrogen-Bonding Patterns: The target compound’s dimethoxy groups may form C–H···O interactions, while the oxazole NH could act as a donor, as seen in Etter’s graph-set analysis .
Biological Activity
2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzoic acid derivatives with oxazole-containing amines. The process may include several steps such as acylation and cyclization to achieve the desired structure.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds with similar structural motifs have shown inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis induction |
| Compound B | HT29 (Colon) | 15 | Cell cycle arrest |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar benzamide derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
-
Study on Breast Cancer : A study demonstrated that a related compound inhibited tumor growth in MCF7 xenograft models by inducing apoptosis through caspase activation.
"The compound demonstrated a significant reduction in tumor volume compared to controls" .
- Mechanistic Insights : Another study elucidated that the inhibition of DHFR by benzamide derivatives led to a decrease in NADPH levels, destabilizing DHFR and subsequently inhibiting cancer cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
